5,6-Dichloro-1H-indole-3-sulfonyl chloride
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Overview
Description
5,6-Dichloro-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family, characterized by the presence of two chlorine atoms at the 5th and 6th positions, and a sulfonyl chloride group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives, which include 5,6-dichloro-1h-indole-3-sulfonyl chloride, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology , suggesting that they may affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1H-indole-3-sulfonyl chloride typically involves the chlorination of 1H-indole-3-sulfonyl chloride. The process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common. This ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic substitution: The indole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.
Nucleophilic substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under basic conditions or in the presence of a catalyst.
Major Products Formed
Electrophilic substitution: Products include halogenated or nitrated indole derivatives.
Nucleophilic substitution: Products include sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Scientific Research Applications
5,6-Dichloro-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-indole-3-sulfonyl chloride
- 6-Chloro-1H-indole-3-sulfonyl chloride
- 1H-indole-3-sulfonyl chloride
Uniqueness
5,6-Dichloro-1H-indole-3-sulfonyl chloride is unique due to the presence of two chlorine atoms, which can influence its reactivity and biological activity. The dual chlorination can enhance its electrophilic nature, making it more reactive in substitution reactions compared to its mono-chlorinated counterparts .
Properties
IUPAC Name |
5,6-dichloro-1H-indole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO2S/c9-5-1-4-7(2-6(5)10)12-3-8(4)15(11,13)14/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVSDKLSKIDBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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